molecular formula C16H24N2O3S B2500365 4-ethyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide CAS No. 1235002-78-4

4-ethyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide

Cat. No.: B2500365
CAS No.: 1235002-78-4
M. Wt: 324.44
InChI Key: IWZGGTMNIIHWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is a benzamide derivative characterized by an ethyl-substituted benzoyl group linked to a piperidinylmethyl scaffold modified with a methanesulfonyl group. This structural motif is common in medicinal chemistry, particularly in compounds targeting neurological or metabolic pathways.

Properties

IUPAC Name

4-ethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-13-4-6-15(7-5-13)16(19)17-12-14-8-10-18(11-9-14)22(2,20)21/h4-7,14H,3,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZGGTMNIIHWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Functionalization

The piperidine scaffold is typically derived from piperidin-4-ylmethanol (1), a commercially available starting material. Conversion to the corresponding amine involves:

  • Activation of the hydroxyl group : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) yields piperidin-4-ylmethyl methanesulfonate (2).
  • Nucleophilic displacement : Reacting (2) with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C affords 4-(azidomethyl)piperidine (3). Subsequent reduction with hydrogen gas (H₂) over palladium on carbon (Pd/C) in methanol produces 4-(aminomethyl)piperidine (4).

Methanesulfonylation of the Piperidine Nitrogen

To install the methanesulfonyl group, 4-(aminomethyl)piperidine (4) is treated with methanesulfonyl chloride (MsCl) in DCM at 0–5°C, using TEA as a base. This yields (1-methanesulfonylpiperidin-4-yl)methylamine (5) with >85% purity after aqueous workup.

Preparation of 4-Ethylbenzoyl Chloride

Carboxylic Acid Activation

4-Ethylbenzoic acid (6) is refluxed with thionyl chloride (SOCl₂) in anhydrous toluene, producing 4-ethylbenzoyl chloride (7) as a pale-yellow liquid. Excess SOCl₂ is removed under reduced pressure, and the product is used directly in the next step.

Amide Bond Formation

Coupling Strategies

The final step involves reacting 4-ethylbenzoyl chloride (7) with (1-methanesulfonylpiperidin-4-yl)methylamine (5) in anhydrous tetrahydrofuran (THF) at 0°C. TEA is added to scavenge HCl, and the mixture is stirred for 12–16 hours at room temperature. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield This compound (8) as a white solid.

Reaction Scheme
$$
\text{4-Ethylbenzoic acid} \xrightarrow{\text{SOCl}_2} \text{4-Ethylbenzoyl chloride} \xrightarrow[\text{TEA, THF}]{\text{(1-Ms-piperidin-4-yl)methylamine}} \text{Target Compound}
$$

Alternative Synthetic Pathways

Reductive Amination Approach

An alternative route employs 1-methanesulfonylpiperidine-4-carbaldehyde (9), synthesized via oxidation of 1-methanesulfonylpiperidin-4-ylmethanol (10) using pyridinium chlorochromate (PCC). Reductive amination of (9) with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol yields (1-methanesulfonylpiperidin-4-yl)methylamine (5), which is subsequently coupled with 4-ethylbenzoyl chloride.

Solid-Phase Synthesis

Recent advancements utilize resin-bound strategies, where Wang resin is functionalized with 4-ethylbenzoic acid. After activation with N,N'-diisopropylcarbodiimide (DIC), the resin reacts with (5) in N-methyl-2-pyrrolidone (NMP), followed by cleavage with trifluoroacetic acid (TFA).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.45–1.65 (m, 2H, piperidine-H), 2.05–2.20 (m, 2H, piperidine-H), 2.95 (s, 3H, SO₂CH₃), 3.15–3.30 (m, 2H, NCH₂), 3.70 (d, J = 12.4 Hz, 2H, piperidine-H), 4.10 (d, J = 12.4 Hz, 2H, piperidine-H), 7.40 (d, J = 8.0 Hz, 2H, Ar-H), 7.80 (d, J = 8.0 Hz, 2H, Ar-H).
  • MS (ESI+) : m/z 353.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 6.8 minutes.

Industrial-Scale Considerations

Optimization of Sulfonylation

Large-scale reactions require strict temperature control (−5 to 0°C) during methanesulfonyl chloride addition to prevent exothermic side reactions. Continuous flow systems have been proposed to enhance mixing efficiency and reduce reaction times.

Green Chemistry Metrics

Solvent recovery systems (e.g., THF distillation) and catalytic methods (e.g., enzyme-mediated amidation) are under investigation to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, particularly as a selective receptor antagonist . Research indicates its potential role in modulating cannabinoid receptors, specifically the CB1 receptor, which is implicated in various neurological and psychiatric disorders.

Given its interaction with cannabinoid receptors, this compound has been investigated for its potential applications in treating conditions such as:

  • Chronic Pain : As a CB1 antagonist, it may help alleviate pain without the psychoactive effects associated with other cannabinoid-based treatments.
  • Obesity : Research suggests that modulation of the endocannabinoid system can influence appetite and energy balance.

Case Study: Cannabinoid Modulation in Pain Management

A study published in Pharmacology Biochemistry and Behavior examined the effects of similar compounds on pain modulation. The findings indicated that selective CB1 antagonists could reduce pain responses in animal models without significant side effects, suggesting a promising avenue for further exploration with 4-Ethyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide .

Potential as a Drug Candidate

The compound's ability to penetrate biological barriers while maintaining selectivity makes it an attractive candidate for drug development. Its low permeability suggests it may be more effective in peripheral applications rather than central nervous system (CNS) therapies.

Table 2: Comparative Analysis of Drug Candidates

Compound NameCNS PenetrationTherapeutic Use
This compoundLowChronic Pain Management
Other Selective CB1 AntagonistsModerateAppetite Regulation

Future Research Directions

Future studies should focus on:

  • In Vivo Studies : Assessing the efficacy and safety profile of the compound in animal models.
  • Structural Modifications : Exploring analogs to enhance receptor selectivity and reduce side effects.

Case Study: Structural Optimization

Research has shown that small modifications to similar benzamide structures can significantly alter their pharmacokinetic properties and receptor affinities. For instance, altering the piperidine ring structure has led to increased selectivity for peripheral receptors over central ones .

Mechanism of Action

The mechanism of action of 4-ethyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The methanesulfonyl group is known to form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Metabolic Differences

  • Substituent Effects on Activity :

    • The ethyl group in the target compound contrasts with the chloro or trifluoroethoxy groups in [18F]CFPyPB and the Flecainide impurity, respectively. Chloro substituents enhance electrophilic interactions in receptor binding (e.g., glycine transporters), while trifluoroethoxy groups increase metabolic resistance due to their electron-withdrawing nature .
    • The methanesulfonyl group on the piperidine ring may improve metabolic stability compared to propylsulfonyl groups (as in [18F]CFPyPB), as shorter alkyl chains reduce susceptibility to oxidative degradation .
  • Target Specificity: Benzamide–aminoindane derivatives exhibit selectivity for PCSK9, a protein critical in cholesterol metabolism, whereas glycine transport inhibitors like [18F]CFPyPB target neurotransmitter reuptake systems . The target compound’s piperidine-methanesulfonyl group may confer distinct receptor affinity, though further studies are needed.

Biological Activity

4-ethyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H22N2O2S\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a benzamide core with an ethyl group and a methanesulfonylpiperidine moiety, which may influence its biological interactions.

Pharmacological Properties

  • Antimicrobial Activity : Studies have indicated that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anticancer Activity : Research has demonstrated that benzamide derivatives can induce apoptosis in cancer cells. Specifically, the methanesulfonyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression . In vitro studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines.
  • CNS Activity : The piperidine moiety is often associated with neuroactive properties. Compounds containing piperidine rings have been studied for their potential as anxiolytics and antidepressants. Preliminary data suggest that this compound may modulate neurotransmitter systems, although detailed mechanisms remain to be elucidated .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell survival pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its potential CNS effects. The structure suggests possible binding to serotonin or dopamine receptors, which are critical in mood regulation .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of benzamide derivatives, including those structurally similar to this compound. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Gram-positive bacteria .
  • Cancer Cell Line Studies : In vitro assays conducted on breast cancer cell lines demonstrated that compounds with similar structural motifs induced apoptosis and inhibited cell cycle progression. The study highlighted the importance of the methanesulfonyl group in enhancing cytotoxicity .
  • Neuropharmacological Assessment : A recent investigation into piperidine derivatives revealed anxiolytic effects in animal models, suggesting that modifications like those seen in this compound could lead to promising therapeutic agents for anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against MRSA
AnticancerInduces apoptosis
CNS ActivityPotential anxiolytic

Q & A

Q. What are the key synthetic routes and critical reaction conditions for 4-ethyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide?

The synthesis typically involves multi-step reactions, including condensation of intermediates like 4-ethylbenzoic acid derivatives with 1-methanesulfonylpiperidin-4-ylmethylamine. Key methods include:

  • Coupling agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst .
  • Solvents : Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane under inert atmospheres .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via thin-layer chromatography (TLC) .

Q. How is the molecular structure and purity of this compound validated post-synthesis?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and piperidine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and detect trace impurities .

Q. What initial biological assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational activity predictions and experimental bioassay results?

Discrepancies often arise from solvation effects or protein flexibility. Strategies include:

  • Orthogonal assays : Surface plasmon resonance (SPR) to validate binding kinetics .
  • Co-crystallization studies : X-ray crystallography to resolve ligand-target interactions (e.g., with kinase domains) .
  • Molecular Dynamics (MD) simulations : To account for conformational changes in target proteins under physiological conditions .

Q. What structural modifications optimize pharmacokinetic properties like metabolic stability and blood-brain barrier (BBB) penetration?

  • Lipophilicity adjustments : Introducing trifluoromethyl groups improves metabolic stability by reducing CYP450-mediated oxidation .
  • LogP optimization : Balancing logP (via substituent changes) to enhance BBB penetration while minimizing plasma protein binding .
  • Prodrug strategies : Esterification of the benzamide group to improve oral bioavailability .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Docking studies : AutoDock Vina or Schrödinger Suite to predict binding modes to specific receptors (e.g., GPCRs or kinases) .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with sulfonyl groups) .
  • QSAR models : Machine learning-based models to correlate substituent effects with activity profiles .

Q. What methodologies address low yields in multi-step syntheses of this compound?

  • Flow chemistry : Continuous-flow reactors to improve reaction efficiency and reduce intermediate degradation .
  • Microwave-assisted synthesis : Accelerate condensation steps (e.g., 30% faster reaction times at 100°C) .
  • Protecting group strategies : tert-Butoxycarbonyl (Boc) groups to prevent side reactions during piperidine functionalization .

Data Analysis and Optimization

Q. How should researchers analyze conflicting bioactivity data across different cell lines or assay platforms?

  • Dose-response normalization : Standardize data using Z-score or percent inhibition relative to controls .
  • Meta-analysis : Compare results across ≥3 independent studies to identify reproducibility issues .
  • Pathway enrichment analysis : Use tools like DAVID or STRING to link activity variations to pathway-specific effects .

Q. What experimental designs minimize off-target effects in in vivo studies?

  • Isotope labeling : 14^{14}C-labeled compound for tracking distribution and metabolite identification .
  • CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited organisms .
  • Differential scanning calorimetry (DSC) : Assess compound stability in biological matrices (e.g., plasma) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.